An In-depth Technical Guide to 3-Chloro-5-ethylbenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-5-ethylbenzoic Acid: Properties, Synthesis, and Applications
Introduction
3-Chloro-5-ethylbenzoic acid is a disubstituted aromatic carboxylic acid. As a member of the benzoic acid derivative family, it possesses a unique combination of functional groups—a carboxylic acid, a chloro group, and an ethyl group—that make it a valuable and versatile building block in modern organic synthesis. The precise arrangement of these substituents on the benzene ring dictates its electronic properties and reactivity, rendering it a key intermediate for creating more complex molecular architectures. While benzoic acid and its simpler derivatives have a long history of use as preservatives and precursors, specialized compounds like 3-Chloro-5-ethylbenzoic acid are of particular interest to researchers in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity, potential synthetic routes, and applications, offering a technical resource for scientists and drug development professionals.
Physicochemical and Spectroscopic Profile
The foundational characteristics of a molecule are critical for its application in synthesis and development. These properties govern its solubility, reactivity, and how it can be identified and purified.
Chemical and Physical Properties
Quantitative data for 3-Chloro-5-ethylbenzoic acid is summarized below. It is important to note that while some data is available from chemical suppliers, experimental values for properties like melting and boiling points are not widely published for this specific isomer.
| Property | Value | Source |
| CAS Number | 1261594-73-3 | [2] |
| Molecular Formula | C₉H₉ClO₂ | [2][3] |
| Molecular Weight | 184.62 g/mol | [4] |
| Monoisotopic Mass | 184.02911 Da | [3] |
| Appearance | White to off-white solid (predicted) | N/A |
| XLogP3 (Predicted) | 2.9 | [4] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and ethyl acetate; sparingly soluble in water. | N/A |
Spectroscopic Signature for Structural Elucidation
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR Analysis (Predicted):
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Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between δ 12.0-13.0 ppm. This broadness is due to hydrogen bonding and chemical exchange.
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Aromatic Protons (Ar-H): Three distinct signals are anticipated in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing carboxylic acid group will be the most deshielded. The meta arrangement of all three substituents results in complex splitting, likely appearing as multiplets or broad singlets.
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Ethyl Group Protons (-CH₂CH₃): A quartet corresponding to the methylene protons (-CH₂) is expected around δ 2.7 ppm, coupled to the adjacent methyl protons. A triplet for the terminal methyl protons (-CH₃) would appear further upfield, around δ 1.2 ppm.
-
-
¹³C NMR Analysis (Predicted):
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Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to appear significantly downfield, around δ 166-168 ppm.[5]
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Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon atom directly attached to the carboxylic acid (C1) will be downfield. The carbon attached to the chlorine atom (C3) will also be downfield due to the inductive effect of the halogen. The remaining four aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.
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Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂) signal is predicted around δ 28-30 ppm, while the methyl carbon (-CH₃) signal will be further upfield, around δ 14-16 ppm.
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1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule. For 3-Chloro-5-ethylbenzoic acid, the following characteristic absorption bands are expected.[6]
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O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
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C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.
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Aromatic C=C Stretch: Medium to weak bands in the ~1450-1600 cm⁻¹ region.
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C-O Stretch: A moderate band around 1200-1300 cm⁻¹.
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C-Cl Stretch: A moderate to strong band in the fingerprint region, typically around 700-800 cm⁻¹.
1.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
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Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak at m/z 184. The presence of a single chlorine atom would produce a characteristic isotopic pattern: a second peak (M+2) at m/z 186 with an intensity approximately one-third of the M⁺ peak, which is a definitive marker for a monochlorinated compound.
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Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the hydroxyl group (-OH, m/z 17), the carboxylic acid group (-COOH, m/z 45), or the ethyl group (-CH₂CH₃, m/z 29), leading to significant fragment ions that can be used to confirm the structure.
Chemical Reactivity and Synthesis
Understanding the reactivity of 3-Chloro-5-ethylbenzoic acid is crucial for its use as a synthetic intermediate. Its reactivity is a composite of the properties of its three functional components.
Key Reaction Pathways
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Reactions of the Carboxylic Acid Group: This is the most reactive site for many transformations. It readily undergoes esterification with alcohols under acidic conditions and can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is a highly versatile intermediate for forming amides, which is a cornerstone reaction in the synthesis of many pharmaceutical active ingredients.
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Electrophilic Aromatic Substitution (EAS): Further substitution on the aromatic ring is possible but is governed by the directing effects of the existing substituents. The carboxylic acid and chloro groups are deactivating and meta-directing, while the ethyl group is activating and ortho, para-directing. This creates a complex interplay. The positions ortho to the ethyl group (C4 and C6) are the most activated, but steric hindrance and the deactivating effects of the other groups make reactions like nitration or further halogenation challenging and may require harsh conditions, potentially leading to mixtures of products.
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Benzylic Position Reactivity: The methylene (-CH₂) protons of the ethyl group are at a benzylic position and can undergo radical reactions, such as bromination with N-bromosuccinimide (NBS), though this is generally less favorable than reactions involving the carboxylic acid or the aromatic ring itself.
Proposed Synthetic Workflow
A common and logical method for synthesizing substituted benzoic acids is the oxidation of an alkyl group on a benzene ring. A plausible route to 3-Chloro-5-ethylbenzoic acid starts from 3-chloro-5-ethyltoluene.
Experimental Protocol: Synthesis via Oxidation
Causality: This protocol utilizes potassium permanganate (KMnO₄), a strong and cost-effective oxidizing agent capable of converting an alkyl side chain of an aromatic ring into a carboxylic acid. The reaction is performed under basic conditions to improve the solubility of the permanganate and prevent the formation of acidic byproducts that could interfere with the reaction.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-5-ethyltoluene (1 equivalent) and a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Oxidation: While stirring vigorously, slowly add potassium permanganate (KMnO₄, ~3 equivalents) in portions. The addition is exothermic and should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Heat the mixture to reflux for 4-6 hours. The progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Workup - Part 1 (Quenching): After the reaction is complete, cool the mixture to room temperature. The excess KMnO₄ can be quenched by the careful addition of a small amount of ethanol until the purple color disappears.
-
Workup - Part 2 (Filtration): Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.
-
Acidification and Isolation: Cool the clear filtrate in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. 3-Chloro-5-ethylbenzoic acid will precipitate as a solid.
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Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[7]
Applications in Research and Drug Development
Substituted benzoic acids are foundational scaffolds in medicinal chemistry.[1] Their derivatives are known to exhibit a wide range of biological activities, and they serve as critical intermediates for more complex active pharmaceutical ingredients (APIs).
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Intermediate for API Synthesis: The primary value of 3-Chloro-5-ethylbenzoic acid lies in its utility as a synthetic intermediate. The carboxylic acid handle allows for the straightforward formation of amide bonds, which are present in a vast number of drugs. The specific substitution pattern (3-chloro, 5-ethyl) provides a unique scaffold that can be used to explore structure-activity relationships (SAR) in drug discovery programs. For example, related chlorobenzoic acids are precursors to anti-inflammatory agents, analgesics, and antibacterials.[6][8]
-
Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry relies heavily on tailored organic molecules. Halogenated benzoic acids are common precursors for herbicides and fungicides, where the specific substitution pattern is key to achieving selective toxicity against pests or weeds while ensuring crop safety.[9][10]
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Materials Science: Benzoic acid derivatives can be used in the synthesis of polymers and liquid crystals. The rigid aromatic core and reactive carboxyl group allow for incorporation into polymer backbones or for modification of material surfaces.
Safety and Handling
Based on GHS classifications for structurally analogous compounds such as 5-Chloro-2-ethylbenzoic acid and 3-Chloro-5-methylbenzoic acid, 3-Chloro-5-ethylbenzoic acid should be handled with care.[4][11]
-
GHS Hazard Statements (Anticipated):
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[13][14]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
-
References
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National Center for Biotechnology Information. 3-Chlorobenzoic Acid. PubChem. Available from: [Link]
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National Institute of Standards and Technology. Safety Data Sheet: m-Chlorobenzoic Acid. NIST. Available from: [Link]
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MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available from: [Link]
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